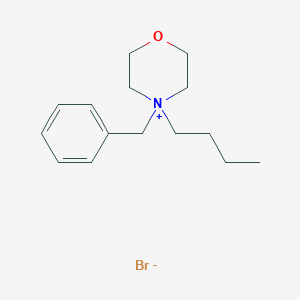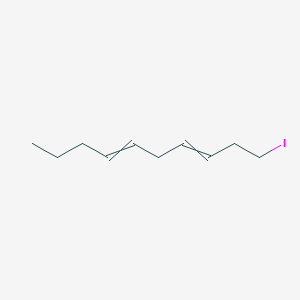![molecular formula C16H24 B14354566 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene CAS No. 92977-39-4](/img/structure/B14354566.png)
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a complex branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and reduce the formation of by-products.
化学反応の分析
Types of Reactions
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular interactions depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(1-methyl-2-propenyl)benzene
- 2-Methyl-1,3-propanediol
- 3-Penten-2-one, 4-methyl-
Uniqueness
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is unique due to its specific branched alkyl chain and the position of substituents on the benzene ring. This structural uniqueness can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
92977-39-4 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
1-methyl-2-(4-methyl-3-propan-2-ylpent-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H24/c1-11(2)16(12(3)4)14(6)15-10-8-7-9-13(15)5/h7-12H,1-6H3 |
InChIキー |
VXLIHORCQZNHBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=C(C(C)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)



![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)


![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)


![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

